molecular formula C7H5NS B153574 Thieno[3,2-b]pyridine CAS No. 272-67-3

Thieno[3,2-b]pyridine

Cat. No. B153574
CAS RN: 272-67-3
M. Wt: 135.19 g/mol
InChI Key: DBDCNCCRPKTRSD-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine derivatives are a class of heterocyclic compounds that have garnered interest due to their potential applications in drug discovery and material science. These compounds are characterized by a fused ring system that combines a thiophene ring with a pyridine ring, resulting in a structure that can be chemically modified to produce a variety of derivatives with diverse properties and applications .

Synthesis Analysis

The synthesis of thieno[3,2-b]pyridine derivatives has been achieved through various methods. One approach involves the regioselective bromination of thieno[2,3-b]pyridine, which selectively targets the 4-position, followed by cross-coupling reactions to yield various derivatives . Another method includes the regioselective lithiation of 3-methylthiopyridine, which is a key step in a multi-stage synthesis process that constructs the thiophenic ring . Additionally, the synthesis of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives has been reported, utilizing Suzuki-Miyaura cross-coupling reactions and regioselective aza-[3+3] cycloaddition .

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridine derivatives is crucial for their photophysical and biological properties. The photophysical properties of these compounds can be tuned by modifying the functional groups on the thieno[3,2-b]pyridine-5(4H)-one scaffold . The spectral properties of synthesized thieno[3,4-b] and thieno[3,4-c]pyridines indicate that these compounds possess aromatic character .

Chemical Reactions Analysis

Thieno[3,2-b]pyridine derivatives undergo various chemical reactions that allow for further functionalization. For instance, thieno[3,2-b]pyridine N-oxide can undergo nitration, chlorination, and bromination to yield substituted derivatives, which can be transformed into a variety of other derivatives, including amino and cyano derivatives . Additionally, 4-aminothieno[2,3-b]pyridine can react with aromatic aldehydes to form Schiff's bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-b]pyridine derivatives are influenced by their molecular structure. The synthetic routes and functional group modifications can lead to compounds with desirable properties, such as fluorescence or biological activity. For example, certain derivatives have shown potential as antiparasitic agents against Giardia lamblia, and their structure-activity relationship has been studied to identify lead compounds for new microbicidal medicines . The photophysical properties, such as fluorescence, are also significant for applications in material science and can be adjusted by the choice of substituents .

Scientific Research Applications

  • Synthesis and Building Block Potential : A study by Lucas et al. (2015) highlighted the successful regioselective bromination of thieno[2,3-b]pyridine, leading to the creation of 4-bromothieno[2,3-b]pyridine. This compound serves as a valuable building block in drug discovery research due to its selectivity and high yields in cross-coupling reactions (Lucas et al., 2015).

  • Anti-Proliferative Properties : Research by Haverkate et al. (2021) explored the anti-proliferative activities of thieno[2,3-b]pyridines against various human cancer cell lines. The study focused on enhancing the aqueous solubility of these compounds while retaining their potent anti-proliferative actions, leading to the discovery of a new lead structure with improved solubility and significant inhibitory effects on cancer cell growth (Haverkate et al., 2021).

  • Solubility Improvement for Clinical Applications : Zafar et al. (2018) investigated strategies to enhance the aqueous solubility of thieno[2,3-b]pyridine derivatives for their clinical application as antiproliferatives. They experimented with substituting the sulfur atom with nitrogen and using polymer matrices for water solubilization, achieving increased water solubility and potency against cancer cells (Zafar et al., 2018).

  • Photophysical Properties for Antitumor Applications : Carvalho et al. (2013) studied the photophysical properties of thieno[3,2-b]pyridine derivatives in different solvents and their incorporation in lipid membranes. These compounds, previously evaluated as potential antitumor compounds, exhibited significant fluorescence and solvatochromic behavior, indicating their potential in drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

  • Chemical and Pharmacological Interests : A comprehensive review by Jian (2008) discussed the significance of thieno[2,3-b]pyridine derivatives in both chemical and pharmacological fields. The paper elaborates on various synthetic routes and applications, highlighting their roles in medicines, dyes, and as herbicides, fungicides, and pesticides (Jian, 2008).

  • Improved Anti-Proliferative Activity through Structural Modification : Another study by Haverkate et al. (2022) focused on synthesizing novel thieno[2,3-b]pyridines with bulky, easily cleavable ester and carbonate groups. These modifications aimed to disrupt crystal packing and resulted in compounds with increased activity against cancer cells (Haverkate et al., 2022).

Safety And Hazards

Thieno[3,2-b]pyridine is considered hazardous . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

thieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDCNCCRPKTRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480597
Record name thieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]pyridine

CAS RN

272-67-3
Record name Thieno[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name thieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.69 g of 7-Bromo-thieno[3,2-b]pyridine (17 mmol) is dissolved in 20 ml of dry THF and cooled to −78° C. 21.2 ml of n-BuLi 1.6M in hexane (34 mmol) is added slowly to the mixture at −78° C. and stirred at −78° C. for 20 min, and 20 ml of MeOH/H2O=1/1 is added and stirred at room temperature for 1 h. The reaction mixture is extracted with CHCl2. The separated CH2Cl2 layer is washed with sat. NaCl, dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane→Hexane:AcOEt=−10:1) to give 1.44 g of the title compound. Yield 62%. mass spectrum (m/e): 136 (M+1); 1H-NMR (CDCl3): 8.73 (m, 1H), 8.22 (m, 1H), 7.79 (m, 1H), 7.61 (m, 1H), 7.29 (m, 1H) ppm.
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step Two
Quantity
34 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
62%

Synthesis routes and methods II

Procedure details

The dihydrothienopyridine (5; 3.0 g) and a catalytic amount of palladium on carbon (5% by weight, 0.15 g) were combined neat in a flask with a magnetic stir bar. A sand bath was equilibrated to 220°-250° C. and the reaction, stirring under a nitrogen atmosphere, was set in the sand bath until TLC examination indicated consumption of starting material (typically 20-40 min). The crude reaction mixture was allowed to cool to room temperature and was purified by flash chromatography in 5% ethanol/chloroform yielding 1.34 g (45%) of compound 4.
Name
dihydrothienopyridine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Dissolve 7-bromo-thieno[3,2-b]pyridine (3.69 g, 17 mmol) in dry THF (20 mL) and cool to −78° C. Add n-BuLi (1.6 M in hexane, 21.2 mL, 34 mmol) slowly to the mixture at −78° C. and stir at −78° C. for 20 min. Add MeOH/H2O=1/1 (20 mL) and stir at room temperature for 1 h. Extract the reaction mixture with CH2Cl2. Wash the organic portion with saturated NaCl solution, dry over Na2SO4, and evaporate. Purify the resulting residue using silica gel chromatography, eluting with 100% hexane to hexane:ethyl acetate=10:1 to give the title compound (1.44 g, 62%). ES/MS m/z 136 (M+1)+.
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1/1
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
62%

Synthesis routes and methods IV

Procedure details

A solution of 7-chlorothieno[3,2-b]pyridine (500 mg, 2.95 mmol) and zinc (193 mg, 2.95 mmol) in acetic acid (5 mL) was stirred at room temperature for 3 days, followed by stirring at 50° C. for 5 hours. The solvent was removed in vacuo and the residue was dissolved in DCM (200 mL) and extracted with 1N NaOH (500 mL). The aqueous layer was washed again with DCM (2×200 mL). The organic layers were combined, dried over Na2SO4, and the solvent was removed in vacuo to yield the title compound as a yellow oil, which was used without further purification. ESI-MS m/z [M+H]+ calc'd for C7H5NS, 136. found, 136.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
193 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-b]pyridine
Reactant of Route 2
Thieno[3,2-b]pyridine
Reactant of Route 3
Thieno[3,2-b]pyridine
Reactant of Route 4
Thieno[3,2-b]pyridine
Reactant of Route 5
Thieno[3,2-b]pyridine
Reactant of Route 6
Thieno[3,2-b]pyridine

Citations

For This Compound
628
Citations
LRH Klemm, CE Klopfenstein, R Zell… - The Journal of …, 1969 - ACS Publications
Condensation-cyclization reactionsof 2-and 3-thienylammonium hexachlorostannates were used in practical syntheses of thieno [2, 3-b] pyridine (1), thieno [3, 2-6] pyridine (2), and …
Number of citations: 76 pubs.acs.org
LH Klemm, JN Louris - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
Thieno[3,2‐b]pyridine (1) is synthesized in 65% overall yield for two steps which consist of addition of toluene‐α‐thiol to 2‐ethynylpyridine plus vacuum pyrolysis of the addend (7). Cis …
Number of citations: 26 onlinelibrary.wiley.com
GS Masaret - Journal of Heterocyclic Chemistry, 2021 - Wiley Online Library
The newly synthesized 3‐(3‐amino‐5‐(phenylamino)‐4‐(phenylcarbamoyl)thiophen‐2‐yl)‐3‐oxopropanoate was utilized as a precursor for the synthesis of pyrazolyl‐thiophene …
Number of citations: 5 onlinelibrary.wiley.com
S Lee, DB Sung, S Kang, S Parameswaran, JH Choi… - Sensors, 2019 - mdpi.com
The level of human serum albumin (HSA) in biological fluids is a key health indicator and its quantitative determination has great clinical importance. In this study, we developed a …
Number of citations: 30 www.mdpi.com
C Comoy, E Banaszak, Y Fort - Tetrahedron, 2006 - Elsevier
The synthesis of thieno[3,2-b]pyridines was achieved using a three-step process allowing the construction of the thiophenic ring with 17–34% overall yields. The key step was the …
Number of citations: 43 www.sciencedirect.com
RC Calhelha, MJRP Queiroz - Tetrahedron Letters, 2010 - Elsevier
Two methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates were prepared from 3-fluoro or 3-nitropicolinonitriles and methyl thioglycolate in DMF/KOH(aq). From the unsubstituted …
Number of citations: 25 www.sciencedirect.com
S Claridge, F Raeppel, MC Granger, N Bernstein… - Bioorganic & medicinal …, 2008 - Elsevier
A series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases is described. The compounds demonstrated potency with IC 50 values in the low nanomolar …
Number of citations: 86 www.sciencedirect.com
MJRP Queiroz, RC Calhelha, LA Vale-Silva… - European journal of …, 2011 - Elsevier
The methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, recently reported by some of us, was reacted in Sonogashira couplings with several (hetero)arylacetylenes. The …
Number of citations: 39 www.sciencedirect.com
MJRP Queiroz, D Peixoto, RC Calhelha… - European Journal of …, 2013 - Elsevier
New fluorinated and methoxylated di(hetero)arylethers and di(hetero)arylamines were prepared functionalizing the 7-position of the thieno[3,2-b]pyridine, using copper (C–O) or …
Number of citations: 30 www.sciencedirect.com
MJRP Queiroz, S Dias, D Peixoto… - … of Photochemistry and …, 2012 - Elsevier
New fluorescent methoxylated di(hetero)arylethers in the thieno[3,2-b]pyridine series were prepared by a copper-catalyzed Ullmann-type CO coupling of the methyl 3-amino-6-…
Number of citations: 26 www.sciencedirect.com

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